molecular formula C12H18N4O4 B6599212 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1696123-35-9

2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid

Cat. No.: B6599212
CAS No.: 1696123-35-9
M. Wt: 282.30 g/mol
InChI Key: NCMLKXUITAOTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the triazole ring to a more saturated form.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target proteins, modulating their activity. The Boc group serves as a protective group, ensuring the compound’s stability and bioavailability until it reaches its target site.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and azetidine rings, along with the Boc-protected amine, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-11(2,3)20-10(19)15-5-12(6-15,4-9(17)18)16-8-13-7-14-16/h7-8H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLKXUITAOTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.